3-(1-Adamantyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(1-Adamantyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of adamantane, dimethoxyphenyl, triazole, and thiadiazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Adamantyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-adamantylamine with 3,4-dimethoxybenzoyl chloride to form an intermediate, which is then reacted with thiosemicarbazide to yield the desired triazolo[3,4-b][1,3,4]thiadiazole ring system .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(1-Adamantyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the triazole and thiadiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions, including solvent choice and temperature control.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
3-(1-Adamantyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antiviral, antibacterial, and anticancer agent due to its unique structural features.
Materials Science: It is explored for use in the development of new materials with specific electronic, optical, or mechanical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Mechanism of Action
The mechanism of action of 3-(1-Adamantyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Adamantyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-b][1,3,4]thiadiazole
- 3-(1-Adamantyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-a][1,3,4]thiadiazole
Uniqueness
3-(1-Adamantyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Its adamantyl group provides steric bulk and stability, while the dimethoxyphenyl group contributes to its electronic properties. The triazolo[3,4-b][1,3,4]thiadiazole ring system offers a versatile platform for further functionalization and derivatization.
Properties
Molecular Formula |
C21H24N4O2S |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
3-(1-adamantyl)-6-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C21H24N4O2S/c1-26-16-4-3-15(8-17(16)27-2)18-24-25-19(22-23-20(25)28-18)21-9-12-5-13(10-21)7-14(6-12)11-21/h3-4,8,12-14H,5-7,9-11H2,1-2H3 |
InChI Key |
OEKHOYBZAAENTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C45CC6CC(C4)CC(C6)C5)OC |
Origin of Product |
United States |
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